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molecular formula C11H14O2 B081175 Ethyl p-tolylacetate CAS No. 14062-19-2

Ethyl p-tolylacetate

Cat. No. B081175
M. Wt: 178.23 g/mol
InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096568B2

Procedure details

A dry Schlenk vessel was initially charged with 171 mg [1 mmol] of 4-bromotoluene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 2.22 mg [0.011 mmol] of P(tert-Bu)3, 594 mg [2.8 mmol] of dried K3PO4 and 132 mg [0.5 mmol] of 18-crown-6. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 to 12 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 4-methylphenylacetate in a yield of 76% of theory.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
2.22 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11](OCC)=O.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH3:8][C:5]1[CH:6]=[CH:7][C:11]([CH2:10][C:9]([O:17][CH2:18][CH3:19])=[O:16])=[CH:3][CH:4]=1 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
1056 mg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.22 mg
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
K3PO4
Quantity
594 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
132 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
2.88 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
by stirring at 160° C. until completion of conversion (8 to 12 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Details
Reaction Time
10 (± 2) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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